N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, featuring a cyano group and a dimethylpyridazinyl moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 1-cyano-1,2-dimethylpropylamine with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 5,6-dimethylpyridazin-3-ol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylethyl)acetamide
- N-(1-cyano-1-ethylpropyl)acetamide
- N-cyano-2-methylbenzamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide stands out due to its unique combination of a cyano group and a dimethylpyridazinyl moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5,6-dimethylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(2)14(5,8-15)16-12(19)7-20-13-6-10(3)11(4)17-18-13/h6,9H,7H2,1-5H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPWUFYQVOMMDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)OCC(=O)NC(C)(C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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